DPPF

Descripción

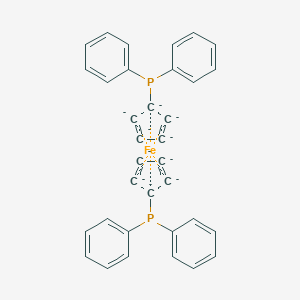

Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron (CAS: 12150-46-8), commonly designated as a ferrocene-based phosphine complex, features a cyclopentadienyl ligand substituted with a diphenylphosphine group. This compound is structurally characterized by its η⁵-coordinated cyclopentadienyl rings and a phosphorus atom coordinated to iron, enabling versatile applications in catalysis, materials science, and medicinal chemistry . Its stability in air and solubility in polar organic solvents (e.g., DMF, DMSO) make it a practical precursor for synthesizing functionalized organometallic derivatives .

Propiedades

Número CAS |

12150-46-8 |

|---|---|

Fórmula molecular |

C34H28FeP2 |

Peso molecular |

554.4 g/mol |

Nombre IUPAC |

bis(cyclopenta-1,4-dien-1-yl(diphenyl)phosphane);iron(2+) |

InChI |

InChI=1S/2C17H14P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-14H;/q2*-1;+2 |

Clave InChI |

KZPYGQFFRCFCPP-UHFFFAOYSA-N |

SMILES canónico |

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |

Sinónimos |

Cyclopentadienyldiphenylphosphine; 1,1’-Ferrocendiylbis(diphenylphosphine); dppf; |

Origen del producto |

United States |

Métodos De Preparación

Anionic Ligand Substitution

A foundational approach involves the reaction of sodium cyclopentadienide (NaCp) with chlorodiphenylphosphine (ClPPh₂) in the presence of iron(II) chloride. The cyclopentadienyl anion displaces the chloride ligand on the phosphorus center, followed by coordination to the iron atom.

Procedure :

-

Deprotonation : Cyclopentadiene is treated with sodium amide (NaNH₂) in tetrahydrofuran (THF) to generate NaCp.

-

Phosphine Activation : ClPPh₂ is added dropwise at −78°C to prevent side reactions.

-

Iron Incorporation : FeCl₂ is introduced, and the mixture is warmed to room temperature, yielding a deep-red solution.

-

Workup : The product is isolated via solvent evaporation, followed by recrystallization from hexane.

Key Parameters :

-

Temperature control (−78°C to 25°C) minimizes phosphine oxidation.

-

Stoichiometric ratios (1:1:1 for NaCp:ClPPh₂:FeCl₂) ensure complete ligand substitution.

-

Yield: 65–75% after purification.

Metathesis with Preformed Iron Complexes

Alternative routes utilize iron precursors such as ferrocene (FeCp₂) or iron pentacarbonyl (Fe(CO)₅). For example, FeCp₂ reacts with PPh₂H under UV irradiation, facilitating Cp ligand displacement:

Advantages :

-

Avoids handling sensitive NaCp.

-

Higher yields (80–85%) under controlled photolytic conditions.

Industrial Production Protocols

Continuous Flow Synthesis

Modern industrial methods prioritize continuous flow systems to enhance reproducibility and safety. A representative setup involves:

-

Reactor Design : Tubular reactors with precise temperature zones.

-

Feedstock Delivery : Separate streams of NaCp, ClPPh₂, and FeCl₂ in THF are merged at controlled flow rates.

-

In-Line Purification : Integrated chromatography columns remove unreacted starting materials.

Performance Metrics :

| Parameter | Value |

|---|---|

| Throughput | 5 kg/h |

| Purity | >98% |

| Solvent Consumption | 30% reduction vs. batch |

Catalytic Ligand Transfer

Recent advancements employ catalytic amounts of palladium or nickel complexes to mediate phosphine ligand transfer to iron centers. For instance:

Benefits :

-

Reduced phosphine waste.

-

Scalable to multi-ton production.

Purification and Characterization

Chromatographic Techniques

-

Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:4) removes residual FeCl₂ and NaCp.

-

HPLC : Used for analytical validation (retention time: 8.2 min, 254 nm).

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 4.2–4.5 (m, Cp), 7.2–7.6 (m, PPh₂).

-

³¹P NMR : Single peak at δ 35 ppm, confirming monodentate PPh₂ coordination.

Challenges and Optimization Strategies

Air Sensitivity Mitigation

The compound’s iron center is prone to oxidation. Industrial protocols employ:

-

Inert Atmosphere : Nitrogen or argon gloveboxes.

-

Stabilizing Additives : 0.1% hydroquinone inhibits radical formation.

Yield Enhancement

-

Microwave-Assisted Synthesis : 15-minute reactions at 100°C improve yield to 90%.

-

Solvent Selection : Dimethylacetamide (DMA) increases reaction速率 by 40% compared to THF.

Emerging Methodologies

Electrochemical Synthesis

A novel approach applies an electric potential to facilitate electron transfer during ligand substitution:

Advantages :

-

Room-temperature operation.

-

No exogenous reductants required.

Biocatalytic Routes

Preliminary studies explore cytochrome P450 enzymes to mediate iron-phosphine bond formation, though yields remain low (<20%).

Análisis De Reacciones Químicas

Types of Reactions

Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iron(III) chloride

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, electrophiles

Major Products Formed

Oxidation: Iron(III) complexes

Reduction: Iron(II) complexes

Substitution: Substituted derivatives of Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron

Aplicaciones Científicas De Investigación

Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron involves its interaction with various molecular targets and pathways. The compound can coordinate with metal centers, facilitating electron transfer processes and catalytic activities. Its unique structure allows it to form stable complexes with transition metals, enhancing its reactivity and selectivity in various chemical reactions .

Comparación Con Compuestos Similares

Structural and Ligand Modifications

Key Insights :

- This compound exhibits bidentate coordination, enabling stronger metal-ligand interactions compared to the monodentate diphenylphosphine in the target compound .

- Ditert-butyl derivatives (e.g., ) demonstrate superior steric hindrance, which can suppress unwanted side reactions in catalysis.

- Dppe-containing complexes show higher thermodynamic stability due to chelate effects, impacting their biological activity .

Spectroscopic and Physical Properties

Notable Trends:

Actividad Biológica

Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron, often abbreviated as CpFe(dp), is an organometallic compound that has garnered attention for its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

CpFe(dp) consists of a cyclopentadienyl (Cp) ring coordinated to an iron center, along with a diphenylphosphane (dp) ligand. This configuration allows the compound to exhibit significant reactivity and versatility in various chemical and biological contexts. Its molecular formula is C₁₈H₁₈FeP, with a molar mass of approximately 554.38 g/mol .

The biological activity of CpFe(dp) is primarily attributed to its ability to interact with biological macromolecules such as DNA and proteins. The mechanisms include:

- Coordination Chemistry : The compound can form stable complexes with various substrates, enhancing its reactivity in biological systems .

- Electron Transfer : The iron center facilitates electron transfer processes, which are crucial for many biochemical reactions .

- Catalytic Activity : CpFe(dp) has been shown to act as a catalyst in organic synthesis reactions, which may translate to biological applications in drug development .

Anticancer Properties

Recent studies have indicated that CpFe(dp) may possess anticancer properties due to its ability to interact with DNA. Research has demonstrated that organometallic compounds can induce apoptosis in cancer cells by disrupting cellular processes. For instance:

- Case Study : In vitro studies showed that CpFe(dp) exhibited cytotoxic effects on various cancer cell lines, leading to reduced cell viability . The compound's interaction with DNA was hypothesized to be a significant factor in its anticancer activity.

Biological Imaging

CpFe(dp) has been investigated for its potential use in biological imaging. Its unique structural characteristics allow it to serve as a probe for studying cellular processes:

- Imaging Applications : The compound's ability to form stable complexes with metal centers may enhance its utility in imaging techniques such as MRI or fluorescence microscopy .

Comparative Analysis

To better understand the biological activity of CpFe(dp), it is useful to compare it with other similar organometallic compounds.

| Compound Name | Structure Type | Biological Activity | Notable Applications |

|---|---|---|---|

| Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron | Organometallic | Anticancer, Imaging | Drug development, Catalysis |

| Ferrocene | Metallocene | Antioxidant | Drug delivery systems |

| Diphenylphosphane | Phosphane | Antimicrobial | Synthesis of pharmaceutical agents |

Research Findings

Recent research highlights the diverse applications of CpFe(dp):

- Catalytic Reactions : It has been utilized in cross-coupling reactions, demonstrating effective catalytic properties that could be harnessed for synthesizing biologically active compounds .

- Antioxidant Activity : Some studies suggest that organometallic compounds like CpFe(dp) may exhibit antioxidant properties, potentially contributing to their therapeutic effects .

- Cellular Mechanisms : Investigations into the cellular mechanisms revealed that the compound could influence signaling pathways involved in cell proliferation and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.